Cas no 1369865-70-2 (2-Ethyl-4-fluoro-1-methoxybenzene)

2-Ethyl-4-fluoro-1-methoxybenzene is a fluorinated aromatic compound featuring an ethyl substituent at the 2-position and a methoxy group at the 1-position. Its molecular structure, combining fluorine and methoxy functionalities, makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group can influence electronic properties and reactivity. This compound is useful in cross-coupling reactions and as a building block for more complex molecules. Its well-defined structure ensures consistent performance in synthetic applications, offering precise control over reaction pathways. Proper handling and storage are recommended due to its organic and potentially reactive nature.
2-Ethyl-4-fluoro-1-methoxybenzene structure
1369865-70-2 structure
Product Name:2-Ethyl-4-fluoro-1-methoxybenzene
CAS No:1369865-70-2
MF:C9H11FO
MW:154.181446313858
CID:4594249
PubChem ID:60025286
Update Time:2025-06-11

2-Ethyl-4-fluoro-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4-fluoro-1-methoxybenzene
    • 2-Ethyl-4-fluoro-1-methoxybenzene
    • Inchi: 1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3
    • InChI Key: CSGKGFVRKKKZHT-UHFFFAOYSA-N
    • SMILES: C1(OC)=CC=C(F)C=C1CC

Computed Properties

  • Exact Mass: 154.079393132g/mol
  • Monoisotopic Mass: 154.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 2-Ethyl-4-fluoro-1-methoxybenzene

2-Ethyl-4-fluoro-1-methoxybenzene (CAS No. 1369865-70-2): An Overview of Its Properties, Applications, and Recent Research

2-Ethyl-4-fluoro-1-methoxybenzene (CAS No. 1369865-70-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring substituted with an ethyl group, a fluoro group, and a methoxy group, which collectively contribute to its distinct physical and chemical properties.

The molecular formula of 2-Ethyl-4-fluoro-1-methoxybenzene is C9H11FO2, and it has a molecular weight of approximately 164.18 g/mol. The presence of the fluoro group imparts significant electronic effects to the molecule, influencing its reactivity and stability. The methoxy group, on the other hand, adds polarity and can enhance solubility in certain solvents. These characteristics make 2-Ethyl-4-fluoro-1-methoxybenzene a valuable building block in organic synthesis.

In the pharmaceutical industry, 2-Ethyl-4-fluoro-1-methoxybenzene has been explored as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 2-Ethyl-4-fluoro-1-methoxybenzene as a key intermediate in the synthesis of a new class of anti-inflammatory agents. These agents demonstrated promising efficacy in preclinical models of inflammatory diseases, suggesting potential therapeutic applications.

Beyond pharmaceuticals, 2-Ethyl-4-fluoro-1-methoxybenzene has also found applications in materials science. Its unique electronic properties make it suitable for use in the development of functional materials such as polymers and coatings. Research published in the Journal of Polymer Science highlighted the use of 2-Ethyl-4-fluoro-1-methoxybenzene-derived monomers in the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced technologies such as aerospace and electronics.

The synthetic accessibility of 2-Ethyl-4-fluoro-1-methoxybenzene has been extensively studied to optimize its production for industrial applications. Various synthetic routes have been developed to efficiently produce this compound on a large scale. One notable method involves the selective fluorination of 2-ethylphenol followed by methylation to introduce the methoxy group. This approach offers high yields and selectivity, making it suitable for commercial production.

In addition to its practical applications, 2-Ethyl-4-fluoro-1-methoxybenzene has been the subject of fundamental research aimed at understanding its behavior under different conditions. Studies have investigated its reactivity with various functional groups and its role in catalytic processes. For example, a study published in the Journal of Organic Chemistry explored the use of 2-Ethyl-4-fluoro-1-methoxybenzene as a substrate in palladium-catalyzed cross-coupling reactions, demonstrating its utility as a versatile starting material for complex molecule synthesis.

The environmental impact of chemicals is an important consideration in their development and use. Research on the environmental fate and toxicity of 2-Ethyl-4-fluoro-1-methoxybenzene is ongoing to ensure its safe application. Preliminary studies suggest that this compound exhibits low toxicity and minimal environmental persistence when used under controlled conditions. However, continued monitoring and assessment are necessary to ensure long-term safety.

In conclusion, 2-Ethyl-4-fluoro-1-methoxybenzene (CAS No. 1369865-70-2) is a multifaceted compound with significant potential across various industries. Its unique chemical structure and properties make it an attractive candidate for pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new applications and optimize its production methods, further solidifying its importance in modern chemistry.

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